N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-methoxyphenyl group at position 1 and a 1,3,4-thiadiazole ring bearing a benzyl moiety at position 3.
Properties
Molecular Formula |
C21H20N4O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3S/c1-28-17-9-7-16(8-10-17)25-13-15(12-19(25)26)20(27)22-21-24-23-18(29-21)11-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,22,24,27) |
InChI Key |
UQUIKVBWXCCSAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common scaffold with several derivatives, differing primarily in substituents on the thiadiazole ring and the aryl group attached to the pyrrolidinone. Below is a detailed comparison of its physicochemical and functional properties relative to analogs:
Table 1: Structural Comparison
Key Observations
Substituent Effects on Physicochemical Properties The benzyl substituent in the target compound increases molecular weight (433.49 g/mol) compared to the cyclohexyl (388.46 g/mol) and isopropyl (351.40 g/mol) analogs . The 4-chlorobenzyl derivative has a higher molecular weight (467.94 g/mol) due to the chlorine atom, which also enhances lipophilicity and may influence binding affinity in biological systems.
Acid-Base and Solubility Properties
- The pKa of the 4-chlorobenzyl analog is predicted to be 8.29 ± 0.50 , suggesting moderate basicity under physiological conditions .
- The density of the 4-chlorobenzyl derivative is 1.427 ± 0.06 g/cm³ , comparable to other carboxamide derivatives .
The 4-fluorophenyl group in analogs is associated with enhanced metabolic stability and bioavailability, a feature that could be extrapolated to the target compound’s methoxyphenyl moiety.
Table 2: Functional Comparison
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